Liothyronine

描述

左旋甲状腺素是甲状腺激素三碘甲状腺原氨酸(T3)的合成形式。它通常用于治疗甲状腺功能减退症和粘液性水肿昏迷。 左旋甲状腺素以其快速起效而闻名,通常在周围组织中甲状腺素(T4)向三碘甲状腺原氨酸(T3)的转化受损时被处方 .

准备方法

合成路线和反应条件

左旋甲状腺素是通过一系列涉及酪氨酸残基碘化的化学反应合成的。该过程通常包括以下步骤:

碘化: 酪氨酸被碘化为单碘酪氨酸(MIT)和二碘酪氨酸(DIT)。

偶联: MIT 和 DIT 偶联形成三碘甲状腺原氨酸(T3)。

工业生产方法

左旋甲状腺素的工业生产涉及使用与上述类似步骤的大规模化学合成。 该工艺针对产量和纯度进行了优化,确保最终产品符合药典标准 .

化学反应分析

科学研究应用

Therapeutic Use in Hypothyroidism

Liothyronine is primarily used as a replacement therapy for patients with hypothyroidism, which may arise from various etiologies including primary, secondary, and tertiary causes. It is particularly beneficial for patients who do not respond adequately to levothyroxine (T4) alone.

Key Findings:

- A study demonstrated that this compound treatment significantly improved quality of life in women with residual hypothyroid symptoms while on levothyroxine monotherapy or combination therapy .

- The combination of levothyroxine and this compound has shown enhanced efficacy in some patients, leading to better management of symptoms such as fatigue and cognitive complaints .

Augmentation Therapy in Depression

This compound has been explored as an adjunctive treatment in major depressive disorder, particularly in cases resistant to standard antidepressant therapies.

Case Study Insights:

- A case report highlighted a 17-year-old female who developed thyrotoxicosis after being prescribed this compound alongside antidepressants, underscoring the need for careful monitoring when using this hormone in psychiatric treatment .

- Research indicates that adding this compound to antidepressant therapy can lead to superior response rates in some patients, although it requires careful management due to potential side effects .

Diagnostic Applications

This compound is also utilized in diagnostic settings, particularly in suppression tests for hyperthyroidism or thyroid gland autonomy.

Clinical Implications:

- It is employed to assess thyroid function by suppressing TSH levels, aiding in the diagnosis of conditions such as hyperthyroidism or evaluating the functionality of thyroid nodules .

Innovative Delivery Systems

Recent advancements have focused on improving the delivery mechanisms of this compound to enhance its therapeutic efficacy.

Technological Developments:

- Nanotechnology applications have been explored for targeted delivery of this compound to specific tissues, such as the brain. Studies have shown that encapsulating this compound in nanoparticles can improve its efficacy in protecting against ischemic damage during stroke models .

- Engineered chemical conjugates have been developed to deliver this compound specifically to the liver, which may help mitigate systemic side effects while maximizing local therapeutic effects .

Combination Therapies

This compound is frequently studied in combination with other treatments for enhanced outcomes.

Research Evidence:

- A randomized controlled trial comparing levothyroxine plus this compound against levothyroxine alone found no significant differences in body weight or lipid profiles but noted improvements in quality of life metrics among those receiving combination therapy .

- Another study indicated that patients receiving both levothyroxine and this compound experienced improved metabolic parameters compared to those on levothyroxine alone .

Economic Considerations

The cost-effectiveness of this compound therapy has been evaluated concerning its benefits over standard treatments.

Economic Analysis:

- A study assessed the incremental cost-effectiveness ratio of combined this compound and levothyroxine therapy versus levothyroxine alone, finding a favorable cost per quality-adjusted life year (QALY) gained, suggesting potential value in specific patient populations experiencing persistent symptoms despite standard treatment .

作用机制

左旋甲状腺素通过模拟内源性三碘甲状腺原氨酸(T3)的作用发挥其作用。它与细胞核中的甲状腺激素受体结合,导致 DNA 转录的激活或抑制。 这导致调节各种生理过程的蛋白质的合成,包括代谢、生长和发育 .

相似化合物的比较

类似化合物

左甲状腺素(T4): 另一种用于治疗甲状腺功能减退症的合成甲状腺激素。

干燥甲状腺提取物(DTE): 包含来自动物甲状腺的 T3 和 T4 .

左旋甲状腺素的独特性

左旋甲状腺素的独特之处在于其快速起效和比左甲状腺素更高的效力。 它在需要快速纠正甲状腺功能减退症或 T4 向 T3 的转化受损的情况下特别有用 .

生物活性

Liothyronine, also known as L-triiodothyronine (LT3), is a synthetic form of the thyroid hormone triiodothyronine. It plays a crucial role in metabolic processes, influencing various physiological activities in the body. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through the following mechanisms:

- Thyroid Hormone Receptor Binding : this compound binds to thyroid hormone receptors (TRs) in the nucleus of cells, influencing gene transcription and protein synthesis. This action regulates metabolic processes, including energy expenditure, cellular oxidation, and tissue growth and maturation .

- Metabolic Effects : The compound enhances carbohydrate and protein metabolism, stimulates myelination of nerves, and supports synaptic development in the nervous system .

Pharmacokinetics

This compound has a rapid onset of action, with physiological effects observable within hours after administration. Its half-life is approximately 7 hours, necessitating multiple daily doses for sustained effects . In comparison to levothyroxine (LT4), which has a longer half-life of 1.5 to 2 days, this compound's rapid metabolism leads to more immediate but shorter-lived effects .

Clinical Applications

This compound is primarily used in the treatment of hypothyroidism, particularly in patients who do not respond adequately to LT4 monotherapy. Research has shown that LT3 can significantly improve quality of life (QoL) metrics in patients with residual hypothyroid symptoms despite adequate LT4 therapy.

Case Study: Quality of Life Improvement

A study involving female patients demonstrated that after 12 weeks of LT3 treatment:

- Significant Improvements : 12 out of 13 domains measured by the ThyPRO questionnaire showed significant improvements, particularly in tiredness (mean reduction -21 ± 26; P<0.0001) and cognitive complaints (mean reduction -20 ± 20; P<0.0001) .

- Fatigue Reduction : All dimensions of fatigue assessed improved significantly compared to baseline measurements .

Comparative Effectiveness

This compound has been compared with levothyroxine in several studies regarding its effectiveness and safety:

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

- Adverse Reactions : Reports include fatigue, dizziness, muscle aches, anxiety, and irritability. The incidence of these side effects was similar between LT3 and LT4 groups .

- Overtreatment Risks : Excessive doses can lead to hyperactivity and other complications such as craniosynostosis in pediatric populations .

属性

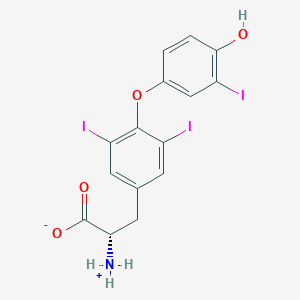

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023216 | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |

| Record name | SID11532858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

15785-49-6, 6893-02-3 | |

| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liothyronine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does liothyronine exert its effects within the body?

A1: this compound acts as an agonist of thyroid hormone receptors, primarily located in the nucleus of cells []. Binding to these receptors influences the expression of genes involved in a wide range of metabolic processes, including growth, development, and energy expenditure [, ].

Q2: What are the downstream effects of this compound binding to thyroid hormone receptors?

A2: this compound binding can lead to diverse effects, including increased protein synthesis, enhanced glucose uptake in certain tissues [], and stimulation of lipid metabolism [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound sodium has the molecular formula C15H11I3NNaO4 and a molecular weight of 672.96 g/mol [].

Q4: Is there spectroscopic data available for this compound?

A4: Yes, analytical techniques like differential pulse polarography have been employed to quantify this compound in various samples [].

Q5: What challenges are associated with formulating stable this compound solutions?

A5: this compound can degrade in certain solutions like phosphate-buffered saline. Research has explored alternative formulations, such as those using methanolic sodium hydroxide, to enhance stability, particularly during storage and transport [].

Q6: How does temperature affect the stability of this compound solutions?

A6: Studies show improved stability of this compound in a methanolic sodium hydroxide solution when stored at -25°C and 4°C compared to phosphate-buffered saline. Notably, stability at 4°C was deemed sufficient, facilitating easier transport while maintaining the cold chain [].

Q7: What is the typical pharmacokinetic profile of this compound?

A7: this compound exhibits rapid absorption following oral administration, with peak serum concentrations observed around 2.5 hours after a single dose. Its short half-life necessitates frequent dosing to maintain therapeutic levels [].

Q8: How does the pharmacokinetic profile of this compound differ from levothyroxine?

A8: this compound exhibits a faster onset and shorter duration of action compared to levothyroxine, which is converted to this compound in the body [].

Q9: How does a single dose of this compound affect heart rate and TSH levels?

A9: A single dose of this compound can transiently increase heart rate, peaking approximately 5 hours post-administration. TSH suppression begins around 2 hours post-dose, reaching its lowest point at 12 hours, and remaining suppressed for 2–3 days [].

Q10: What is the primary clinical use of this compound?

A10: this compound is primarily prescribed to treat hypothyroidism, a condition characterized by insufficient thyroid hormone production [, ].

Q11: Is there evidence supporting the use of this compound in combination with levothyroxine for hypothyroidism?

A11: While some patients report preference for combination therapy [], clinical trials have yielded mixed results regarding its superiority over levothyroxine monotherapy in terms of well-being, general health, quality of life, and lipid profiles [, , , , , , ].

Q12: Has this compound been investigated for its potential in treating conditions other than hypothyroidism?

A12: Yes, research suggests this compound may have potential as an adjunctive therapy for depression, particularly in combination with antidepressants like tricyclic antidepressants and selective serotonin reuptake inhibitors [, , ].

Q13: Are there any genetic factors that might influence the response to this compound?

A13: Research suggests individuals with a specific polymorphism in the deiodinase 2 (D2) gene, responsible for converting thyroxine to triiodothyronine in the brain, might experience greater symptom improvement with combined levothyroxine and this compound therapy compared to levothyroxine alone [].

Q14: Has this compound shown potential in managing specific complications associated with other medical conditions?

A14: A case study reported that this compound might improve glycemic control in patients with insulin receptor mutations by potentially increasing brown adipose tissue activity and volume, although further research is needed to confirm this finding [].

Q15: What are the potential risks associated with this compound therapy?

A15: this compound therapy requires careful monitoring due to the risk of iatrogenic thyrotoxicosis, particularly in cases of compounding errors or improper dosage. Clinical manifestations of thyrotoxicosis, such as cardiovascular complications and neurological symptoms, may necessitate prompt intervention [].

Q16: Are there specific safety considerations for this compound use in adolescents?

A16: Yes, careful monitoring is crucial in adolescents due to their developing endocrine systems. The rapid onset of action of this compound warrants close attention to clinical signs and symptoms of thyrotoxicosis, as these may precede laboratory detection [].

Q17: Have there been efforts to develop targeted delivery systems for this compound?

A17: While specific targeted delivery systems for this compound are not extensively discussed in the provided research, it represents an active area of investigation within drug delivery research to enhance the therapeutic index of various drugs.

Q18: Are there specific biomarkers currently used to monitor this compound therapy effectiveness?

A18: Currently, monitoring primarily relies on clinical symptom resolution and thyroid function tests, including TSH, free T3, and free T4 levels [, ]. Research into more specific biomarkers to predict efficacy, monitor treatment response, and identify adverse effects is ongoing.

Q19: What analytical methods are employed to quantify this compound in biological samples?

A19: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique due to its high sensitivity and selectivity. This method allows for the simultaneous quantification of levothyroxine and its metabolite, this compound, in human serum [].

Q20: What are the challenges associated with measuring endogenous levels of levothyroxine and this compound in pharmacokinetic studies?

A20: Accurately quantifying endogenously present analytes is crucial for determining drug efficacy and therapeutic doses. The presence of interfering compounds in biological matrices necessitates the development of highly sensitive and specific analytical methods [].

Q21: What resources are available for researchers studying this compound?

A21: Numerous research databases, including PubMed and Semantic Scholar, offer access to a wealth of scientific literature on this compound. Additionally, collaborations between clinicians and basic science researchers are crucial to advancing our understanding and optimizing its therapeutic applications.

Q22: How has the use of this compound evolved over time?

A22: Early research primarily focused on understanding the pharmacological properties of this compound and its use in treating hypothyroidism []. Over time, research expanded to explore its potential in other conditions, such as depression [], and to investigate the impact of genetic variations on treatment response [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。